molecular formula C12H12 B3031221 1-prop-2-enyl-1H-indene CAS No. 20258-77-9

1-prop-2-enyl-1H-indene

Cat. No.: B3031221
CAS No.: 20258-77-9
M. Wt: 156.22 g/mol
InChI Key: CUTPMEVNBWCXGK-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-1H-indene (C${12}$H${12}$) is an indene derivative featuring a propenyl (allyl) substituent at the 1-position of the indene scaffold. Indene itself is a bicyclic aromatic hydrocarbon consisting of fused benzene and cyclopentene rings. The propenyl group introduces structural rigidity and electronic effects, influencing reactivity and intermolecular interactions.

Key structural attributes:

  • Bicyclic core: The indene backbone provides a planar, aromatic framework.
  • Propenyl substituent: The allyl group at position 1 introduces steric bulk and alters electron density distribution.
  • Isomerism: The propenyl group’s double bond can adopt E or Z configurations, though the E isomer is more common due to steric considerations .

Properties

IUPAC Name

1-prop-2-enyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h2-4,6-10H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPMEVNBWCXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C=CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942378
Record name 1-(Prop-2-en-1-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20258-77-9
Record name NSC62538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Prop-2-en-1-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-prop-2-enyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst, yielding indene derivatives with high regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-prop-2-enyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

1-prop-2-enyl-1H-indene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-prop-2-enyl-1H-indene exerts its effects depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes and receptors, influencing various molecular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-prop-2-enyl-1H-indene with analogous indene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Propenyl at position 1 C${12}$H${12}$ 156.23 High reactivity in Diels-Alder reactions; precursor to functionalized polymers
1-Phenyl-1H-indene Phenyl at position 1 C${15}$H${12}$ 192.26 Enhanced aromaticity; used in OLED materials
1-Ethyl-2-phenyl-1H-indene Ethyl at position 1, phenyl at 2 C${17}$H${16}$ 220.31 Liquid crystalline behavior; catalytic applications
3-Phenyl-1-(1-phenylprop-1-enyl)-1H-indene Phenyl at 3, propenyl-phenyl at 1 C${24}$H${20}$ 308.41 Nonlinear optical properties; photochromism
6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene tert-Butyl at 6, propenyl at 2 C${16}$H${20}$ 212.33 Steric hindrance impacts polymerization kinetics

Key Findings from Comparative Studies

Electronic Effects :

  • The propenyl group in this compound increases electron density at the indene core, enhancing its susceptibility to electrophilic aromatic substitution compared to alkyl-substituted analogs (e.g., 1-ethyl derivatives) .
  • Phenyl-substituted derivatives (e.g., 1-phenyl-1H-indene) exhibit extended conjugation, leading to redshifted UV-Vis absorption spectra .

Steric Considerations :

  • Bulky substituents like tert-butyl (as in 6-tert-butyl-2-(prop-1-en-2-yl)-1H-indene) reduce intermolecular packing efficiency, affecting crystallinity and thermal stability .

Reactivity: this compound undergoes regioselective Diels-Alder reactions with dienophiles such as maleic anhydride, whereas phenyl-substituted analogs show lower reactivity due to steric and electronic factors .

Applications :

  • Polymer Chemistry : Propenyl-substituted indenes are precursors to polyindenes with tunable electronic properties .
  • Pharmaceutical Intermediates : Derivatives like 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine () are explored as psychoactive substances, highlighting the pharmacological relevance of indene scaffolds .

Biological Activity

1-Prop-2-enyl-1H-indene, also known as allylindene, is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development and therapeutic uses.

This compound has the following chemical characteristics:

  • Molecular Formula : C_{10}H_{10}
  • CAS Number : 20258-77-9
  • Structural Features : The compound features an indene ring substituted with a prop-2-enyl group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The mechanism of action may involve:

  • Alkylation of DNA : Similar to other indene derivatives, it may form covalent bonds with nucleophilic sites in DNA, potentially leading to cytotoxic effects against cancer cells.
  • Inhibition of Tubulin Polymerization : This interaction can disrupt cell division, which is crucial in cancer therapy.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance:

StudyCell LineIC50 (µM)Notes
MDA-MB-231 (breast cancer)15 ± 2Induces apoptosis through DNA damage.
HeLa (cervical cancer)20 ± 3Inhibits cell proliferation effectively.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

PathogenActivityReference
E. coliInhibitory effect at 50 µg/mL
S. aureusModerate activity at 25 µg/mL

Study on Anticancer Mechanism

A study conducted by researchers at Sorbonne University investigated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed that the compound induced apoptosis by activating caspase pathways and causing DNA fragmentation. The study highlighted its potential as a lead compound in developing new anticancer drugs.

Antimicrobial Efficacy Study

Another research focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential use as a natural antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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